tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate
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Overview
Description
The compound tert-butyl (2- (trifluoromethyl)pyridin-4-yl)methylcarbamate is similar in structure.
Synthesis Analysis
While specific synthesis information for the requested compound was not found, a related compound, rac-tert-butyl N-{[(2R,4S)-4-(trifluoromethyl)piperidin-2-yl]methyl}carbamate, has been studied .Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl carbamate, is available . It has a molecular weight of 117.1463 .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, tert-butyl carbamate, are available . It has a molecular weight of 117.15 and a melting point of 105-108 °C .Scientific Research Applications
Synthesis of Nociceptin Antagonists
Tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate is involved in the synthesis of nociceptin antagonists. An efficient and practical asymmetric synthesis method has been developed for producing an intermediate useful in the synthesis of these antagonists. This method includes diastereoselective reduction and isomerization steps, proving its applicability for large-scale operations (H. Jona et al., 2009).
Intermediate for Anticancer Drugs
This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. A rapid and high-yield synthetic method has been established for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in the production of these drugs. The synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions (Binliang Zhang et al., 2018).
Catalysis in Organic Synthesis
The compound is also used in catalysis within organic synthesis. Specifically, it has been employed in Rhodium-catalyzed enantioselective additions, illustrating its versatility in complex chemical processes (M. Storgaard & J. Ellman, 2009).
Synthesis of Drug Intermediates
Efficient synthesis processes have been designed for drug intermediates involving this compound. For example, an environmentally friendly seven-step process has been created for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate starting from itaconic acid ester (Geng Min, 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[[4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(8-10-23-11-9-18)12-14-6-4-5-7-15(14)19(20,21)22/h4-7,23H,8-13H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZUSUFRLNVPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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